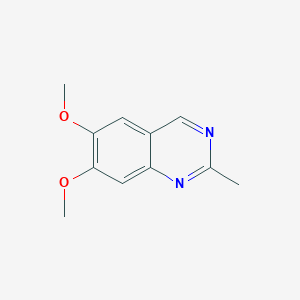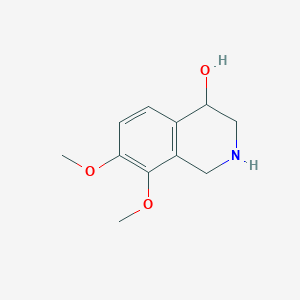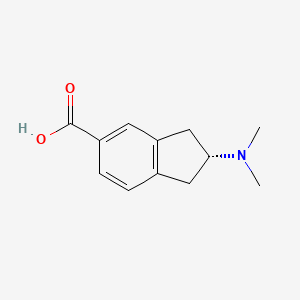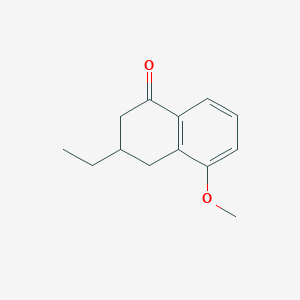
6,7-Dimethoxy-2-methylquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dimethoxy-2-methylquinazoline: is a heterocyclic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
-
Method 1:
-
Method 2:
Industrial Production Methods: Industrial production methods for 6,7-Dimethoxy-2-methylquinazoline typically involve large-scale synthesis using the above-mentioned routes, with optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
-
Oxidation:
- 6,7-Dimethoxy-2-methylquinazoline can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
-
Reduction:
- Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
-
Substitution:
- The compound can undergo substitution reactions, particularly at the methyl group, using reagents like halogens or nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products:
- Oxidation products include quinazoline derivatives with additional oxygen functionalities.
- Reduction products include partially or fully reduced quinazoline derivatives.
- Substitution products vary depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its anticancer properties, particularly in the synthesis of quinazoline-based kinase inhibitors .
- Potential use in the treatment of various diseases due to its biological activity.
Industry:
- Utilized in the production of pharmaceuticals and agrochemicals.
- Applied in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 6,7-Dimethoxy-2-methylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
- 4-Chloro-6,7-dimethoxy-2-methylquinazoline
- 6,7-Dimethoxy-4-methylquinazoline
- 6,7-Dimethoxy-2-methylisoquinolinium
Comparison:
- 4-Chloro-6,7-dimethoxy-2-methylquinazoline: Similar structure but with a chlorine atom at the 4 position, which can alter its reactivity and biological activity .
- 6,7-Dimethoxy-4-methylquinazoline: Similar structure but with a methyl group at the 4 position, affecting its chemical properties and potential applications .
- 6,7-Dimethoxy-2-methylisoquinolinium: Isoquinoline derivative with different electronic and steric properties, leading to distinct reactivity and applications .
Uniqueness: 6,7-Dimethoxy-2-methylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C11H12N2O2 |
|---|---|
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
6,7-dimethoxy-2-methylquinazoline |
InChI |
InChI=1S/C11H12N2O2/c1-7-12-6-8-4-10(14-2)11(15-3)5-9(8)13-7/h4-6H,1-3H3 |
InChI-Schlüssel |
FQTFIMUPUQFJFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC(=C(C=C2C=N1)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-Methylbenzo[h]quinolin-2(1H)-one](/img/structure/B11895478.png)


![Indeno[1,2,3-de]quinoline](/img/structure/B11895508.png)


![1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(1,3,4-oxadiazol-2-yl)-](/img/structure/B11895523.png)


